3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 189028-93-1
VCID: VC20769832
InChI: InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2/t17-/m1/s1
SMILES: C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Molecular Formula: C20H18FNO4
Molecular Weight: 355.4 g/mol

3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone

CAS No.: 189028-93-1

Cat. No.: VC20769832

Molecular Formula: C20H18FNO4

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone - 189028-93-1

Specification

CAS No. 189028-93-1
Molecular Formula C20H18FNO4
Molecular Weight 355.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione
Standard InChI InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2/t17-/m1/s1
Standard InChI Key XXSSRSVXDNUAQX-QGZVFWFLSA-N
Isomeric SMILES C1[C@@H](N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
SMILES C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Canonical SMILES C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Introduction

(4S)-3-[5-(4-Fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative with significant applications in pharmaceutical research and synthesis. This compound (CAS 189028-93-1) serves as a key intermediate in drug development and biochemical studies, particularly noted for its role in creating therapeutic agents with enhanced bioavailability .

Synthesis and Structural Features

The synthesis involves stereoselective methods to ensure the (4S) configuration, often utilizing chiral auxiliaries or asymmetric catalysis. Key steps include:

  • Acylation: Introduction of the 5-(4-fluorophenyl)-1,5-dioxopentyl moiety.

  • Ring Formation: Cyclization to form the oxazolidinone core .

Stereochemical Purity:

  • Optical rotation and chiral HPLC confirm the (4S) configuration .

  • X-ray crystallography data (where available) validate the spatial arrangement .

Pharmaceutical Development

  • Anti-Cancer Agents: Serves as an intermediate in synthesizing kinase inhibitors and apoptosis inducers. Modifications at the oxazolidinone ring enhance target specificity .

  • Ezetimibe Synthesis: Critical in producing cholesterol absorption inhibitors, with strict quality controls for impurity profiling (e.g., Ezetimibe Impurity 41) .

Biochemical Research

  • Enzyme Studies: Mimics natural substrates in studies of lipases and esterases, aiding in mechanistic investigations .

  • Metabolic Pathway Analysis: Used to track fluorinated metabolites via LC-MS .

Drug Formulation

  • Solubility Enhancement: Improves bioavailability of hydrophobic APIs through co-crystallization .

  • Stability Testing: Evaluated under accelerated degradation conditions (40°C/75% RH) to assess shelf-life .

ParameterValue
Vapor Pressure0.0±1.6 mmHg at 25°C
LogP (Partition Coefficient)2.08

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